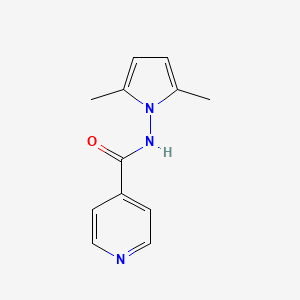

N-(2,5-Dimethylpyrrol-1-yl)isonicotinamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the use of isonicotinamide. For example, a new heterocyclic compound was synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution . Although the specific synthesis of N-(2,5-Dimethylpyrrol-1-yl)isonicotinamide is not detailed, the methodologies used in these papers could potentially be adapted for its synthesis.

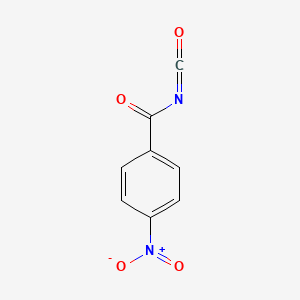

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been determined through crystal structure determination, demonstrating the ability of isonicotinamide to form consistent supramolecular motifs, such as infinite 1-D chains, despite the presence of potentially disruptive molecules . This suggests that this compound could also form specific and consistent molecular structures.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of this compound. However, the use of isonicotinamide in the formation of copper(II) complexes indicates its reactivity and potential to participate in coordination chemistry . This reactivity could be relevant when considering the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical parameters of a related compound, N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide, were examined using spectroscopic methods . While this does not provide direct information on the physical and chemical properties of this compound, it does highlight the importance of such methods in characterizing the properties of heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Understanding the Effects of Similar Compounds

Occupational Exposure and Toxicological Insights : Research on N,N-Dimethylformamide (DMF), a compound with industrial applications, highlights the importance of understanding occupational exposures and their effects. DMF is utilized due to its low volatility and excellent solvent properties but poses health hazards, particularly liver damage, in exposed workers. Investigations into DMF-induced liver toxicity and possible carcinogenesis offer insights into the mechanisms of toxicity and protective measures required in industrial settings (Tae Hyun Kim & Sang Geon Kim, 2011).

Biological Functions and Therapeutic Potential : Studies on N,N-dimethyltryptamine (DMT) and its role as an endogenous ligand of the sigma-1 receptor expand our understanding of biological functions beyond the central nervous system. These insights suggest potential therapeutic applications in cellular protective mechanisms and highlight the significance of exploring endogenous compounds for medical therapies (E. Frecska et al., 2013).

Environmental Impact and Alternative Fuels : The exploration of biomass-derived 2,5-dimethylfuran (DMF) for use as an alternative fuel underscores the importance of sustainable energy sources. This research demonstrates the potential of DMF in reducing engine-out emissions without compromising performance, emphasizing the need for further studies on environmental and engine impacts (X. Nguyen et al., 2021).

Drug Discovery and Pharmacological Research : The pharmacological and toxicological profiles of synthetic opioids like acryloylfentanyl highlight the complexity of drug action and the necessity for comprehensive research in developing safer therapeutic agents. This includes understanding the mechanisms of action, therapeutic potential, and adverse effects to mitigate risks associated with novel psychoactive substances (I. Ujváry et al., 2017).

Zukünftige Richtungen

The future directions of “N-(2,5-Dimethylpyrrol-1-yl)isonicotinamide” could involve further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . This suggests potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

Wirkmechanismus

Target of Action

SQ 3242, also known as N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide, is a complex compound with a diverse range of targets. The primary targets of SQ 3242 are the dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (Enoyl ACP reductase) enzymes . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively .

Mode of Action

SQ 3242 interacts with its targets through a series of biochemical reactions. It acts as an antagonist at the active sites of DHFR and Enoyl ACP reductase enzymes . This means that SQ 3242 binds to these enzymes and inhibits their activity, thereby disrupting the normal functioning of the cell .

Biochemical Pathways

The inhibition of DHFR and Enoyl ACP reductase by SQ 3242 affects multiple biochemical pathways. The inhibition of DHFR disrupts the folic acid pathway , which is essential for the synthesis of nucleotides and thus DNA replication . On the other hand, the inhibition of Enoyl ACP reductase disrupts the fatty acid synthesis pathway , affecting the production of essential cellular components .

Pharmacokinetics

It is known that sq 3242 is soluble in water, ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane , which suggests that it may have good bioavailability.

Result of Action

The inhibition of DHFR and Enoyl ACP reductase by SQ 3242 leads to a disruption in the normal functioning of the cell. This can result in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, SQ 3242 also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Eigenschaften

IUPAC Name |

N-(2,5-dimethylpyrrol-1-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9-3-4-10(2)15(9)14-12(16)11-5-7-13-8-6-11/h3-8H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSIVBPSSDJJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1NC(=O)C2=CC=NC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204476 | |

| Record name | SQ 3242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5588-11-4 | |

| Record name | SQ 3242 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SQ 3242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

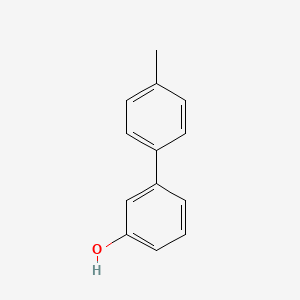

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

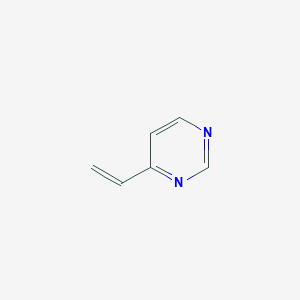

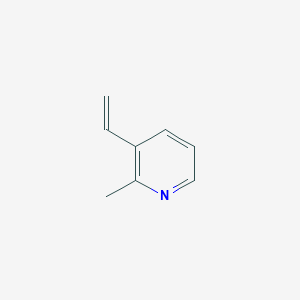

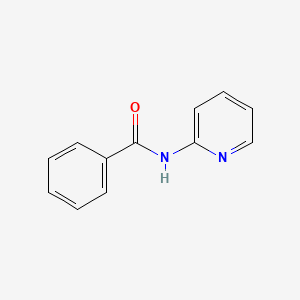

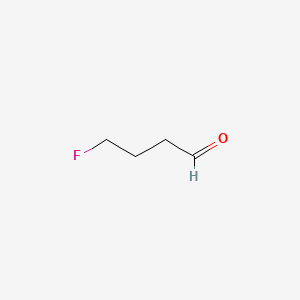

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3031533.png)